4-Chloroisochroman
Description
4-Chloroisochroman (chemical formula: C₉H₉ClO) is a bicyclic heterocyclic compound featuring a fused benzene ring and an oxygen-containing pyran ring (isochroman backbone), with a chlorine substituent at the 4-position. Its structure distinguishes it from chroman derivatives, where the oxygen atom is positioned differently in the fused ring system. The chlorine substitution enhances its electronic and steric properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C9H9ClO |
|---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
4-chloro-3,4-dihydro-1H-isochromene |
InChI |
InChI=1S/C9H9ClO/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2 |
InChI Key |
ACZZFUWOVQYFIC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2CO1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table highlights key structural distinctions between 4-Chloroisochroman and related chlorinated heterocycles:
Key Observations :
- Backbone: Isochroman (oxygen in fused ring) vs. chroman (oxygen in non-fused position) vs. isoquinoline (nitrogen-containing heterocycle).
- Substituents : Chlorine at position 4 in isochroman vs. position 5 or 6 in chroman derivatives. Functional groups (amine, hydroxyl, nitrile) further modulate reactivity [4], [15], [16].
Physicochemical Properties
- Chroman-4-one derivatives (): Compounds like C₂₄H₁₇ClO₄ (6-chloro-substituted chroman-4-one) exhibit characteristic IR peaks at 1700–1750 cm⁻¹ (C=O stretch) and ¹H NMR signals for aromatic protons (δ 6.8–7.5 ppm). In contrast, 4-Chloroisochroman lacks a ketone group, shifting its IR and NMR profiles [1].
- 6-Chlorochroman-4-amine hydrochloride (): Features NH₂ and Cl groups, with ¹H NMR showing deshielded protons near the amine (δ 3.0–4.0 ppm) [4].
- 4-Chloroisoquinoline-1-carbonitrile (): Nitrile groups (C≡N) produce strong IR absorption at ~2200 cm⁻¹, distinct from ethers or alcohols [15].
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